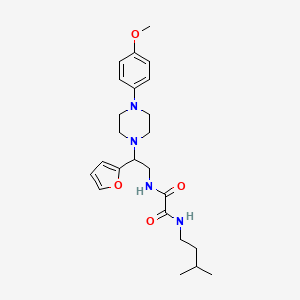

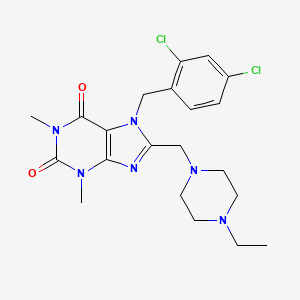

![molecular formula C24H22ClN5O2 B2382467 2-(1-(3-クロロフェニル)-4-シクロプロピル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-(4-メチルベンジル)アセトアミド CAS No. 1105200-26-7](/img/structure/B2382467.png)

2-(1-(3-クロロフェニル)-4-シクロプロピル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-(4-メチルベンジル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups, including an acetamide group and a pyrazolo[3,4-d]pyridazine group. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .科学的研究の応用

RIPK1阻害剤の可能性

受容体相互作用性セリン/スレオニンタンパク質キナーゼ1(RIPK1)は、ネクロプトーシスシグナル伝達経路における重要な調節因子であり、複数の炎症性疾患の治療のための魅力的な治療標的と考えられています . この化合物は、潜在的なRIPK1阻害剤として記述されています . この化合物は、IC50値が59.8 nMであり、優れたRIPK1キナーゼ阻害活性を示しました .

ネクロプトーシスブロッカー

この化合物は、ヒトおよびマウス細胞におけるTNFα誘発性ネクロプトーシスを効果的に阻害します . また、TSZ誘発性のRIPK1/RIPK3/MLKL経路のリン酸化も阻害します .

薬物動態特性

この化合物は、許容可能な薬物動態特性を示しました。 肝ミクロソーム研究において、この化合物のクリアランス速度と半減期は、それぞれ18.40 mL/min/gおよび75.33分でした . 経口バイオアベイラビリティは、59.55%であることがわかりました .

全身性炎症反応症候群の潜在的な治療法

TNFα誘発性全身性炎症反応症候群のモデルにおいて、この化合物の前処置は、マウスを低体温症および死亡から効果的に保護しました .

作用機序

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the induction of necroptosis in human and mouse cells . This inhibition of RIPK1 prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Biochemical Pathways

The compound primarily affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements in the pathway, including RIPK3 and MLKL . This results in the prevention of necroptosis, a form of programmed cell death .

Pharmacokinetics

In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach systemic circulation when administered orally.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the prevention of necroptosis . By inhibiting RIPK1, the compound prevents the activation of the necroptosis pathway, thereby protecting cells from programmed death . In a TNFα-induced systemic inflammatory response syndrome model, pretreatment with the compound effectively protected mice from hypothermia and death .

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O2/c1-15-5-7-16(8-6-15)12-26-21(31)14-29-24(32)23-20(22(28-29)17-9-10-17)13-27-30(23)19-4-2-3-18(25)11-19/h2-8,11,13,17H,9-10,12,14H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKNFDJDNZDHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

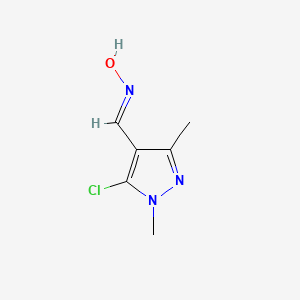

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

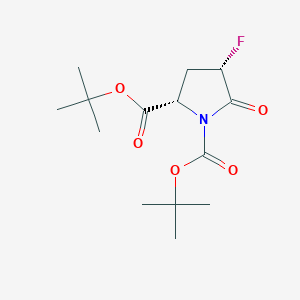

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)

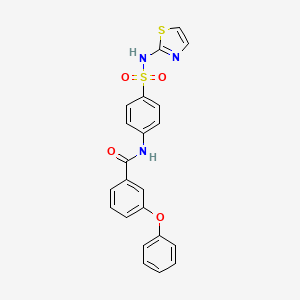

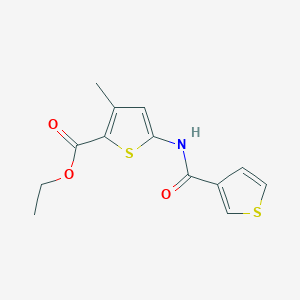

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

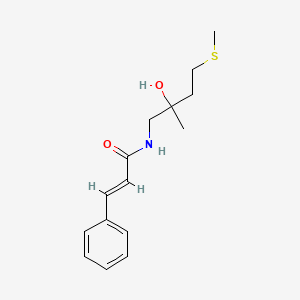

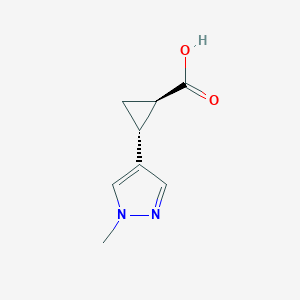

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)